molecular formula C10H15ClN2O2 B1522801 N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride CAS No. 1258650-99-5

N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride

Cat. No. B1522801
CAS RN: 1258650-99-5
M. Wt: 230.69 g/mol
InChI Key: DGZQFSZHXZZGMT-UHFFFAOYSA-N
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Description

“N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 1258650-99-5 . It has a molecular weight of 230.69 .

Physical and Chemical Properties The compound is a powder at room temperature . The IUPAC Name is N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride . The Inchi Code is 1S/C10H14N2O2.ClH/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H .

Scientific Research Applications

Antioxidant and Radical Scavenging Activity
N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride and its derivatives have been explored for their antioxidant properties, where they exhibit significant radical scavenging activity. This characteristic is crucial for the prevention of oxidative stress-related diseases, as well as for the stabilization of pharmaceuticals and sensitive compounds against oxidative degradation. For instance, compounds such as 5-aminosalicylate have shown potent radical scavenger activity, suggesting an antioxidant activity of the chain-breaking type, which could be attributed to the stabilization of phenoxyl radicals by the amino group relative to the hydroxyl group (Dinis, Maderia, & Almeida, 1994).

Anticancer Activity
The synthetic processes and molecular structures of N-[3-(2-aminoethoxy)phenyl]acetamide derivatives have been investigated for their potential as anticancer agents. Studies involving molecular docking analysis have confirmed anticancer activity, which targets specific receptors, suggesting a promising avenue for cancer treatment. The synthesis and structural elucidation of these compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been carried out, indicating their potential application in the development of novel anticancer drugs (Sharma et al., 2018).

Metabolism Studies
Investigations into the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes have provided insights into the metabolic pathways and potential toxicological profiles of N-[3-(2-aminoethoxy)phenyl]acetamide derivatives. These studies are essential for understanding the environmental and health impacts of these compounds, highlighting their biotransformation and the role of specific cytochrome P450 isoforms in their metabolism (Coleman et al., 2000).

Chemoselective Acetylation
The chemoselective acetylation of aminophenols to N-(2-hydroxyphenyl)acetamide derivatives demonstrates the significance of N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride in the synthesis of intermediates for pharmaceutical applications, particularly in the natural synthesis of antimalarial drugs. This research underscores the utility of these compounds in facilitating specific chemical reactions for drug development (Magadum & Yadav, 2018).

Environmental Monitoring and Water Treatment
The development of fluorescent probes for sensitive detection of carbonyl compounds in environmental water samples has been explored using derivatives of N-[3-(2-aminoethoxy)phenyl]acetamide. These probes offer a novel approach for the trace measurement of pollutants, contributing to the monitoring and improvement of water quality (Houdier et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[3-(2-aminoethoxy)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQFSZHXZZGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride

CAS RN

1258650-99-5
Record name Acetamide, N-[3-(2-aminoethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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